3-Methyl-5-phenylhydantoin
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Overview
Description
3-Methyl-5-phenylhydantoin is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . It belongs to the hydantoin family, which is known for its diverse biological activities, including anticonvulsant properties . This compound is characterized by a hydantoin ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-phenylhydantoin can be synthesized through various methods. One common approach involves the cyclization of ureido derivatives of amino esters using isocyanates . Another method employs mechanochemistry, where α-amino methyl esters react with 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates . This method is eco-friendly and efficient, producing the desired hydantoin derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of mechanochemistry and poly(ethylene) glycol (PEG) assisted grinding has been shown to be effective for the preparation of bioactive hydantoins . These methods are scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a variety of substituted hydantoins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities .
Scientific Research Applications
3-Methyl-5-phenylhydantoin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylhydantoin involves the selective blockade of high-frequency neuronal activity . This is achieved by inhibiting voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons . By stabilizing the inactive state of these channels, the compound prevents excessive neuronal firing, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
3-Methyl-5-phenylhydantoin is similar to other hydantoin derivatives, such as:
Phenytoin (5,5-diphenylhydantoin): Known for its anticonvulsant properties, phenytoin is widely used in the treatment of epilepsy.
Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin): This compound is metabolized to nirvanol and has similar anticonvulsant activity.
Ethotoin (3-ethyl-5-phenylhydantoin): It has a lower anticonvulsant potency compared to phenytoin but is used in cases where other drugs are not tolerated.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties .
Properties
CAS No. |
6846-11-3 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)8(11-10(12)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14) |
InChI Key |
FAYMRSZJXWFWRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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